Cyclohexaneacetic acid

Description

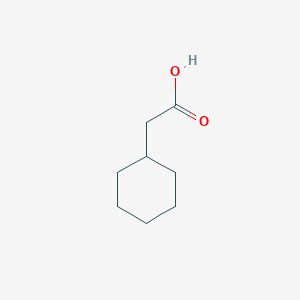

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOODBDWMQKMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063762 | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystalline mass or white crystals; sharp acetic odour | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.001-1.009 | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5292-21-7 | |

| Record name | Cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43K3TO0HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexaneacetic Acid

Introduction

Cyclohexaneacetic acid, also known as cyclohexylacetic acid, is a monocarboxylic acid characterized by a cyclohexane ring attached to a carboxymethyl group.[1][2] Its chemical formula is C8H14O2.[1] This compound serves as a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, complete with experimental protocols and logical workflows, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

A clear identification of a chemical substance is paramount for scientific research and application. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 2-cyclohexylacetic acid | [1] |

| CAS Number | 5292-21-7 | [1] |

| Molecular Formula | C8H14O2 | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| InChI | InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | [1] |

| InChIKey | LJOODBDWMQKMFB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC(CC1)CC(=O)O | [1] |

| Synonyms | Cyclohexylacetic acid, Cyclohexylethanoic acid, Hexahydrophenylacetic acid | [1] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and role in chemical reactions. These properties have been determined through various experimental and computational methods.

| Property | Value | Conditions | Reference |

| Physical State | Solid, Colourless crystalline mass or white crystals | Ambient | [1][2] |

| Odor | Sharp, acetic, fatty, cheesy, musty | - | [1][2][3] |

| Melting Point | 28-33 °C | - | [1][2][3][4][5] |

| Boiling Point | 242-244 °C | 760 mmHg | [1][2][3] |

| 116-117 °C | 4.00 mm Hg | [3] | |

| Density | 1.001-1.009 g/cm³ | 25 °C | [1][2][3][4] |

| Solubility | 2.88 mg/mL (Slightly soluble) | in Water at 25 °C | [1] |

| Soluble | in Alcohol | [3] | |

| pKa (Strongest Acidic) | 4.94 | - | |

| LogP (Octanol/Water Partition Coefficient) | 2.850 | - | [1][3] |

| Refractive Index | 1.459-1.467 | 20 °C | [1][2][3] |

| Vapor Pressure | 0.029 mmHg | 25 °C | [3] |

| Flash Point | 110 °C (230 °F) | Closed Cup | [3] |

| Polar Surface Area | 37.3 Ų | - |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific data. The following sections outline the protocols for determining key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container, such as a glass vial.[6]

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE syringe filter).[6]

-

Quantification of Solute: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[6]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[6]

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a weak acid like this compound.[7][8][9]

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water-alcohol mixture. A standardized solution of a strong base (e.g., NaOH) is prepared as the titrant.[10]

-

Apparatus Setup: A pH meter with a combination electrode is calibrated using standard buffer solutions.[9] The electrode is then immersed in the weak acid solution, which is placed on a magnetic stirrer. The burette is filled with the standardized strong base solution.[10]

-

Titration: The strong base is added to the weak acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.[7]

-

Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve.

-

pKa Determination: The equivalence point is identified as the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is then determined. The pH at this half-equivalence point is equal to the pKa of the weak acid.[7] This is based on the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.[7][9]

Chemical Reactivity and Stability

-

Acidity: As a carboxylic acid, this compound is a weak acid. Its pKa of approximately 4.94 indicates its ability to donate a proton in solution. It will react with bases to form the corresponding carboxylate salt.

-

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters.

-

Amidation: It can be converted to an amide through reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride).

-

Stability: The compound is stable under normal storage conditions. It should be stored in a dry, well-ventilated place.[11][12]

Spectroscopic Data

Spectroscopic data is available for this compound, which is crucial for its structural elucidation and identification. Public databases like the NIST WebBook and PubChem provide access to its Infrared (IR) spectrum and Mass Spectrum (electron ionization).[1][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. In case of contact with skin or eyes, rinse cautiously with water for several minutes.

This guide provides a foundational understanding of the physical and chemical properties of this compound, offering valuable data and procedural insights for the scientific community.

References

- 1. This compound | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]

- 3. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]

- 4. This compound | CAS#:5292-21-7 | Chemsrc [chemsrc.com]

- 5. H31986.06 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]

- 12. 5292-21-7 CAS MSDS (Cyclohexylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Cyclohexaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Cyclohexaneacetic acid, a valuable building block in the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data, and visual representations of each pathway are presented to facilitate understanding and replication in a laboratory setting.

Synthesis from Cyclohexanone and Cyanoacetic Acid

This pathway is a well-established, multi-step synthesis commencing with the Knoevenagel condensation of cyclohexanone and cyanoacetic acid. The resulting intermediate undergoes decarboxylation, followed by hydrolysis and catalytic hydrogenation to yield the final product.

Pathway Overview

Caption: Synthesis of this compound from Cyclohexanone.

Experimental Protocols

Step 1: Synthesis of Cyclohexylidenecyanoacetic Acid [1][2]

-

Procedure: In a 500-mL round-bottomed flask equipped with a Dean and Stark apparatus and a reflux condenser, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene.[2]

-

The mixture is heated in an oil bath at 160–165 °C to maintain a vigorous reflux.[1]

-

Water is collected in the Dean and Stark trap over the course of 2 hours, after which the mixture is refluxed for an additional hour.[1]

-

The benzene solution is then diluted with 100 mL of hot benzene and transferred to a separatory funnel. After cooling, 200 mL of ether is added, and the solution is washed twice with 50-mL portions of cold water.[1]

-

The organic layer is concentrated under reduced pressure, and the crude product is purified by crystallization from benzene.

Step 2: Synthesis of 1-Cyclohexenylacetonitrile [1][2]

-

Procedure: The benzene solution containing cyclohexylidenecyanoacetic acid is concentrated under reduced pressure.

-

The residue is heated in an oil bath to 165–175 °C under reduced pressure (35–45 mm).[1]

-

The crude 1-cyclohexenylacetonitrile distills at 100–120 °C.[1]

-

The distillate is diluted with ether, washed with 5% sodium carbonate solution and then with water, and dried over anhydrous sodium sulfate.

-

The product is purified by vacuum distillation.

Step 3: Hydrolysis of 1-Cyclohexenylacetonitrile to 1-Cyclohexenylacetic Acid [3]

-

Procedure: 1-Cyclohexenylacetonitrile is placed in a reactor with hydrochloric acid (molar ratio of 1:4).

-

The mixture is heated to 110 °C and stirred for 5 hours to effect hydrolysis.[3]

-

The resulting 1-cyclohexenylacetic acid is isolated by rectification.

Step 4: Catalytic Hydrogenation of 1-Cyclohexenylacetic Acid to this compound

-

Procedure: 1-Cyclohexenylacetic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and moderate pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Quantitative Data

| Step | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 1. Knoevenagel Condensation | Cyclohexylidenecyanoacetic Acid | 65–76 | 110–110.5 | - |

| 2. Decarboxylation | 1-Cyclohexenylacetonitrile | 76–91 | - | 74–75/4 |

| 3. Hydrolysis | 1-Cyclohexenylacetic Acid | High | - | - |

| 4. Catalytic Hydrogenation | This compound | High | - | - |

Catalytic Hydrogenation of Phenylacetic Acid

This method provides a direct route to this compound through the reduction of the aromatic ring of phenylacetic acid. This process typically requires a noble metal catalyst and is carried out under hydrogen pressure.

Pathway Overview

Caption: Synthesis of this compound via Hydrogenation.

Experimental Protocol

-

General Procedure: Phenylacetic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A rhodium on alumina (Rh/Al2O3) catalyst is added to the solution. The mixture is then placed in a high-pressure autoclave and subjected to hydrogenation at elevated temperature and pressure. The specific conditions can vary depending on the catalyst and equipment used. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound. Vapour phase hydrogenation of aniline over rhodium on alumina has been reported, suggesting the catalyst's utility in reducing aromatic rings.[4]

Quantitative Data

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Phenylacetic Acid | This compound | Rh/Al2O3 | Ethanol | 50-100 | 50-100 | >90 |

Note: The quantitative data presented here are representative and may vary based on specific experimental conditions.

Arndt-Eistert Homologation of Cyclohexanecarboxylic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This pathway involves the conversion of cyclohexanecarboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (water) yields this compound.[5][6]

Pathway Overview

Caption: Arndt-Eistert Homologation for this compound.

Experimental Protocol

Step 1: Formation of Cyclohexanecarbonyl Chloride

-

Procedure: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane or neat.

Step 2: Formation of the Diazoketone

-

Procedure: The crude cyclohexanecarbonyl chloride is dissolved in an inert solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane in ether at 0 °C. The reaction mixture is stirred until the evolution of nitrogen ceases.

Step 3: Wolff Rearrangement and Hydrolysis

-

Procedure: A suspension of silver oxide (Ag₂O) in water is added to the diazoketone solution. The mixture is then heated, or irradiated with UV light, to induce the Wolff rearrangement. The resulting ketene intermediate is trapped by water to form this compound. The product is then extracted and purified.

Quantitative Data

| Step | Intermediate/Product | Reagents | Typical Yield (%) |

| 1. Acid Chloride Formation | Cyclohexanecarbonyl Chloride | SOCl₂ or (COCl)₂ | High |

| 2. Diazoketone Formation | 1-Diazo-1-cyclohexylethanone | CH₂N₂ | Good |

| 3. Wolff Rearrangement | This compound | Ag₂O, H₂O, heat/light | 50-80 |

Willgerodt-Kindler Reaction of Cyclohexyl Methyl Ketone

The Willgerodt-Kindler reaction allows for the conversion of an alkyl aryl ketone to a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. While typically applied to aromatic ketones, this reaction can be adapted for aliphatic systems like cyclohexyl methyl ketone.[7]

Pathway Overview

Caption: Willgerodt-Kindler Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Cyclohexyl Methyl Ketone [8]

-

Procedure: Cyclohexyl methyl ketone can be prepared by the reaction of cyclohexanecarboxylic acid with methyllithium.[8]

Step 2: Willgerodt-Kindler Reaction [9][10]

-

Procedure: A mixture of cyclohexyl methyl ketone, sulfur, and a secondary amine (e.g., morpholine) is heated. The reaction produces the corresponding thioamide of this compound.[9][10]

Step 3: Hydrolysis

-

Procedure: The crude thioamide is then subjected to acidic or basic hydrolysis to yield this compound.

Quantitative Data

| Step | Product | Reagents | Typical Yield (%) |

| 1. Willgerodt-Kindler Reaction | This compound Thioamide | Sulfur, Morpholine | Moderate to Good |

| 2. Hydrolysis | This compound | Acid or Base | High |

This guide outlines the most prominent and practical synthetic routes to this compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. Researchers are encouraged to consult the cited literature for more specific details and safety precautions before undertaking any of the described procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. CN105061183A - Method for preparing 1-cyclohexenylacetic acid - Google Patents [patents.google.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Is Cyclohexaneacetic acid a naturally occurring compound?

A comprehensive examination of the evidence for the natural occurrence, biosynthesis, and detection of Cyclohexaneacetic acid.

Executive Summary

Evidence for Natural Occurrence

The primary evidence for this compound's status as a natural compound stems from its inclusion in reputable biochemical databases. The Human Metabolome Database (HMDB) and FooDB classify this compound as both an "endogenous" metabolite and an "exogenous" compound found in food.

Table 1: Database Entries for this compound

| Database | Identifier | Classification | Source Information |

| HMDB | HMDB0031403 | Endogenous; Exogenous | Food |

| FooDB | FDB003477 | - | Food |

| PubChem | CID 21363 | Flavoring Agent | Used as a flavoring agent or adjuvant in food. |

The designation as a flavoring agent by regulatory bodies often implies that a compound is either derived from natural sources or is "nature-identical," meaning it is chemically indistinguishable from its natural counterpart.

While specific food sources are not extensively detailed in the current literature, the compound's organoleptic properties, described as having acetic, caramel, and cheese-like notes, suggest its likely presence in fermented foods and fruits.

Potential Biosynthesis

The precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the metabolism of structurally similar compounds in microorganisms and plants, a plausible pathway can be hypothesized. The shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the synthesis of aromatic amino acids and other cyclic molecules, is a likely origin.

Figure 1. Hypothetical Biosynthetic Pathway. A simplified diagram illustrating a potential route to this compound from the shikimate pathway. The final hydrogenation step is speculative.

This hypothetical pathway involves the conversion of chorismate, a key intermediate of the shikimate pathway, to phenylpyruvate and subsequently to phenylacetic acid. The final step would involve the hydrogenation of the aromatic ring of phenylacetic acid to yield this compound. While the degradation of cyclohexane derivatives by microorganisms is documented, the specific enzymes responsible for this proposed biosynthetic hydrogenation in plants or fungi are yet to be identified.

Microbial Degradation

The presence of this compound in the environment is further supported by the existence of microorganisms capable of utilizing it as a carbon source. Studies have identified several bacterial genera, including Cupriavidus, Rhodococcus, and Dietzia, that can degrade this compound. This microbial degradation pathway suggests an environmental presence of this compound, likely originating from natural sources.

Figure 2. Microbial Degradation Workflow. A representation of the role of soil bacteria in the degradation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Isolation and Identification

-

Extraction:

-

Homogenize the biological material (e.g., plant tissue, microbial culture).

-

Perform a solvent extraction using a polar solvent such as methanol or ethanol, suitable for extracting organic acids.

-

For plant material, a preliminary defatting step with a non-polar solvent like hexane may be necessary.

-

The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous phase at different pH values to separate acidic compounds.

-

-

Chromatographic Separation:

-

The acidic fraction is subjected to column chromatography over silica gel or a similar stationary phase.

-

Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with a small amount of acid, such as formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Structure Elucidation:

-

The purified compound is identified using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxyl group).

-

-

Figure 3. General Experimental Workflow. A flowchart outlining the typical steps for the isolation and identification of a natural product like this compound.

Conclusion

The Biological Activity of Cyclohexaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexaneacetic acid, a monocarboxylic acid with a simple cycloalkane structure, has been primarily utilized in the flavor and fragrance industry. However, the biological activities of its derivatives, particularly in the realms of anti-inflammatory and antimicrobial action, suggest that the core molecule may possess untapped therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities related to this compound and its derivatives, details relevant experimental protocols for assessing these activities, and proposes potential signaling pathways that may be involved. Due to a notable lack of extensive research on this compound itself, this guide draws inferences from studies on its structurally related compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

This compound (also known as cyclohexylacetic acid) is an organic compound with the chemical formula C₈H₁₄O₂.[1] Its structure consists of a cyclohexane ring bonded to an acetic acid moiety. While its primary commercial application has been as a flavoring agent in the food industry, there is growing interest in the pharmacological properties of cyclohexane-containing compounds.[1] This interest is largely fueled by the diverse biological activities exhibited by various derivatives of this compound and other cyclohexane-based molecules, which include anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

This guide aims to:

-

Summarize the current, albeit limited, state of knowledge regarding the biological activity of this compound.

-

Present quantitative data where available.

-

Provide detailed experimental protocols for the evaluation of potential anti-inflammatory and antimicrobial properties.

-

Propose potential signaling pathways that may be modulated by this compound, based on the activities of its derivatives and established mechanisms of inflammation and microbial action.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The primary data point found is related to its acute toxicity.

Table 1: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Intravenous | Mouse | 178 mg/kg | [4] |

LD50: Lethal dose at which 50% of the test subjects die.

The lack of extensive quantitative data, such as IC50 or EC50 values for specific biological targets, underscores the need for further research into the pharmacological profile of this compound.

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of this compound is limited, studies on its derivatives suggest potential therapeutic areas.

Anti-inflammatory Activity

Derivatives of cyclohexane have been shown to possess anti-inflammatory properties.[2] A plausible mechanism for such activity could involve the modulation of key inflammatory pathways. One of the central pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[5]

The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[6] It is hypothesized that this compound or its active metabolites could interfere with this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Various cyclohexane derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7] The mechanism of action for such compounds can vary, but a common target is the disruption of the microbial cell membrane or essential cellular processes.

Similar to other organic acids, this compound may exert antimicrobial effects by disrupting the integrity of the bacterial cell wall or membrane, leading to leakage of intracellular components and ultimately cell death.[8]

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocols

To investigate the potential biological activities of this compound, standardized in vitro assays are essential. The following protocols provide a framework for assessing its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate in the dark at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[10][11]

-

Assay Type: Enzyme-based assay (commercial kits are available).

-

General Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure (using a commercial kit):

-

Prepare reagents as per the kit instructions.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add different concentrations of this compound to the test wells. Include a known COX inhibitor as a positive control.

-

Incubate the plate for a specified time at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Read the absorbance at 590 nm at multiple time points.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

References

- 1. This compound | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5292-21-7 | Chemsrc [chemsrc.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexaneacetic Acid: An In-depth Technical Guide on a Putative Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexaneacetic acid (CHAA) is a saturated fatty acid that has been identified as an endogenous metabolite, primarily recognized for its role as an intermediate in the microbial metabolism of n-alkylcyclohexanes. While its presence in the human metabolome is acknowledged, a comprehensive understanding of its physiological concentrations, endogenous functions, and metabolic pathways in mammals remains largely unexplored. This technical guide synthesizes the current knowledge of CHAA, focusing on its established role in microbial systems. Furthermore, this document provides detailed, proposed experimental protocols for the robust quantification of CHAA in biological matrices and conceptualizes potential mammalian signaling pathways. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the biological significance of this intriguing metabolite.

Introduction

This compound (PubChem CID: 21363), a monocarboxylic acid with the chemical formula C₈H₁₄O₂, is structurally characterized by a cyclohexane ring linked to an acetic acid moiety[1]. The Human Metabolome Database (HMDB) classifies it as an endogenous metabolite, detected in extracellular and membrane locations[2][3]. Despite this classification, its specific physiological roles and concentration ranges in mammalian systems have not been reported in the scientific literature. In contrast, its metabolic functions in microorganisms are better characterized, where it serves as an intermediate in the degradation of larger alicyclic hydrocarbons[4][5]. The structural similarity of CHAA to other biologically active short-chain fatty acids (SCFAs) suggests the potential for undiscovered roles in mammalian physiology, possibly as a signaling molecule or a modulator of cellular processes. This guide aims to consolidate the existing data on CHAA and provide a framework for future research into its endogenous functions.

Microbial Metabolism of this compound

In various microorganisms, this compound is a key intermediate in the catabolism of n-alkylcyclohexanes. The metabolic pathways generally involve the oxidation of the alkyl side chain of these larger molecules.

Formation via β-Oxidation

One of the primary mechanisms for the formation of this compound in bacteria is through the β-oxidation of longer-chain n-alkylcyclohexanes. For instance, the degradation of 4-cyclohexylbutanoic acid directly yields this compound through a single round of β-oxidation[5]. Similarly, n-octadecylcyclohexane can be metabolized to produce this compound[5]. This process is analogous to the well-established fatty acid β-oxidation pathway.

Further Degradation Pathways

Once formed, this compound can be further metabolized by microorganisms. While the specific pathways for CHAA are not as extensively detailed as for the related compound cyclohexanecarboxylic acid, it is understood that microorganisms possess the enzymatic machinery to degrade such alicyclic structures. For cyclohexanecarboxylic acid, two main microbial degradation pathways have been identified: a β-oxidation pathway and an aromatization pathway leading to p-hydroxybenzoic acid[1][6][7]. It is plausible that similar enzymatic processes are involved in the catabolism of this compound.

Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological concentrations of this compound in mammalian tissues and fluids. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Physiological Concentrations of this compound

| Biological Matrix | Species | Concentration Range (μM) | Analytical Method | Reference |

| Human Plasma | Homo sapiens | Not Reported | Proposed: GC-MS, LC-MS/MS | N/A |

| Human Urine | Homo sapiens | Not Reported | Proposed: GC-MS, LC-MS/MS | N/A |

| Human Feces | Homo sapiens | Not Reported | Proposed: GC-MS | N/A |

| Mouse Plasma | Mus musculus | Not Reported | Proposed: GC-MS, LC-MS/MS | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 5292-21-7 | HMDB[3] |

| Appearance | Solid | HMDB[3] |

| Boiling Point | 242-243 °C | PubChem[1] |

| Melting Point | 33 °C | PubChem[1] |

| Water Solubility | 2.88 mg/mL at 25 °C | PubChem[1] |

| logP | 2.85 | PubChem[1] |

Proposed Experimental Protocols for Quantification

The following protocols are proposed for the sensitive and specific quantification of this compound in biological samples. These are based on established methods for other short-chain and volatile fatty acids and will require validation for CHAA.

Quantification in Plasma/Serum by LC-MS/MS

This proposed method is adapted from protocols for the analysis of organic acids in plasma[2][7][8].

Objective: To quantify the concentration of this compound in plasma or serum.

Materials:

-

Plasma/serum samples

-

This compound analytical standard

-

¹³C-labeled this compound (internal standard - requires custom synthesis)[9][10][11][12][13]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL ¹³C-labeled CHAA in methanol).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

CHAA: Precursor ion [M-H]⁻ m/z 141.1 -> Product ion (e.g., m/z 81.1, corresponding to the loss of the carboxyl group and water).

-

¹³C-labeled CHAA IS: Precursor ion [M-H]⁻ (e.g., m/z 143.1 for a 2-¹³C label) -> Product ion (e.g., m/z 83.1).

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Generate a calibration curve using the analytical standard and internal standard.

-

Calculate the concentration of CHAA in the samples based on the peak area ratio of the analyte to the internal standard.

-

Quantification in Fecal Samples by GC-MS

This proposed protocol is based on established methods for short-chain fatty acid analysis in fecal matter, which often requires derivatization to increase volatility[4][6][14][15][16].

Objective: To quantify the concentration of this compound in fecal samples.

Materials:

-

Fecal samples

-

This compound analytical standard

-

Deuterated internal standard (e.g., d4-CHAA, requires custom synthesis)

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl - MTBSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of water.

-

To an aliquot of the homogenate, add the deuterated internal standard.

-

Acidify the sample with HCl to a pH < 2.

-

Extract the fatty acids by adding MTBE, vortexing vigorously, and centrifuging to separate the phases.

-

Transfer the organic (upper) layer to a new vial. Repeat the extraction.

-

Combine the organic extracts.

-

-

Derivatization:

-

Evaporate the solvent from the combined organic extracts under a stream of nitrogen.

-

To the dry residue, add the derivatization agent (e.g., 50 µL of MTBSTFA) and a solvent (e.g., 50 µL of acetonitrile).

-

Heat the mixture at 60°C for 30 minutes to form the TBDMS esters.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the TBDMS derivative of CHAA and its deuterated internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using derivatized standards.

-

Quantify based on the peak area ratio of the analyte to the internal standard.

-

Potential Endogenous Roles and Signaling Pathways in Mammals (Hypothetical)

Given the lack of direct evidence for the function of endogenous this compound in mammals, its potential roles can be hypothesized based on its structural similarity to other SCFAs, which are known to act as signaling molecules.

Gut Microbiome-Host Communication

As CHAA is a product of microbial metabolism, it could serve as a signaling molecule between the gut microbiota and the host. Many gut-derived metabolites are known to influence host physiology, including immune function and metabolism[17][18][19][20][21]. CHAA absorbed from the gut could potentially interact with host cells.

G-Protein Coupled Receptor (GPCR) Activation

Several SCFAs are known to be ligands for GPCRs, such as GPR41 and GPR43. It is plausible that CHAA, due to its carboxylic acid moiety and lipophilic ring, could interact with one or more orphan GPCRs. Activation of such a receptor could initiate intracellular signaling cascades, for example, involving changes in cyclic AMP (cAMP) levels or intracellular calcium, ultimately leading to alterations in gene expression and cellular function[22][23][24][25][26][27][28].

Conclusion and Future Directions

This compound is an intriguing endogenous metabolite with a confirmed role in microbial metabolism but an enigmatic status in mammalian biology. The lack of quantitative data and functional studies in mammals represents a significant knowledge gap. The proposed experimental protocols in this guide offer a starting point for researchers to begin quantifying this molecule in various biological samples. Future research should focus on:

-

Validating the proposed analytical methods for robustness, accuracy, and precision.

-

Quantifying CHAA concentrations in healthy and diseased human populations to establish reference ranges and explore its potential as a biomarker.

-

Investigating the biosynthetic and metabolic pathways of CHAA in mammalian systems.

-

Screening CHAA against a panel of orphan GPCRs and other potential cellular targets to elucidate its mechanism of action.

-

Exploring the influence of diet and gut microbiome composition on the levels of CHAA in the host.

By systematically addressing these research questions, the scientific community can begin to unravel the physiological and pathological significance of this compound, potentially uncovering new therapeutic targets and diagnostic markers.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. scispace.com [scispace.com]

- 6. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]

- 9. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. sioc-journal.cn [sioc-journal.cn]

- 13. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut microbial metabolites and its impact on human health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gut microbiota-dependent increase in phenylacetic acid induces endothelial cell senescence during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Not a “they” but a “we”: The microbiome helps promote our well-being (Journal Article) | OSTI.GOV [osti.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Biochemical evidence accumulates across neurons to drive a network-level eruption - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Allosteric Coupling of Drug Binding and Intracellular Signaling in the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GPCR activation: a mutagenic spotlight on crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylacetic acid, also known as cyclohexaneacetic acid. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significance in biological contexts and drug development, particularly as a structural precursor to pharmaceutically active compounds.

Nomenclature and Identification

The standard and systematic name for the compound is 2-cyclohexylacetic acid , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as a monocarboxylic acid, characterized by a cyclohexane ring attached to the alpha-carbon of an acetic acid moiety.[1][2]

Table 1: Chemical Identifiers for 2-Cyclohexylacetic Acid

| Identifier | Value |

| IUPAC Name | 2-cyclohexylacetic acid[1][2] |

| Synonyms | This compound, Cyclohexylacetic acid, Cyclohexylethanoic acid, Hexahydrophenylacetic acid[1][3][4] |

| CAS Number | 5292-21-7[4] |

| Molecular Formula | C₈H₁₄O₂[1][4] |

| Molecular Weight | 142.20 g/mol [3] |

| InChI Key | LJOODBDWMQKMFB-UHFFFAOYSA-N[1] |

| SMILES | C1CCC(CC1)CC(=O)O[1] |

Physicochemical and Spectroscopic Properties

2-Cyclohexylacetic acid is a solid at room temperature, often appearing as colorless crystals or a white crystalline mass with a sharp, acetic-like odor.[1] Its properties make it a versatile building block in organic synthesis.

Table 2: Physicochemical Properties of 2-Cyclohexylacetic Acid

| Property | Value | Source |

| Melting Point | 28-33 °C[1][5] | Experimental |

| Boiling Point | 242-244 °C (at 760 mm Hg)[1][5] | Experimental |

| Density | 1.001-1.009 g/mL (at 25 °C)[1] | Experimental |

| Water Solubility | 2.88 mg/mL (at 25 °C)[1] | Experimental |

| Solubility | Soluble in alcohol, DMSO (≥25.8 mg/mL), and Ethanol (≥27.5 mg/mL)[5][6] | Experimental |

| logP (Octanol/Water) | 2.85[1][5] | Experimental |

| Refractive Index | 1.459-1.467 (at 20 °C)[1][5] | Experimental |

| Flash Point | 110-113 °C (closed cup)[5] | Experimental |

Spectroscopic Data: Spectroscopic analysis is crucial for the identification and characterization of 2-cyclohexylacetic acid. Key data from various techniques are available through databases like the NIST Chemistry WebBook.[4]

-

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the cyclohexane ring and the acetic acid side chain.[8]

Synthesis of 2-Cyclohexylacetic Acid

Several synthetic routes to 2-cyclohexylacetic acid have been reported. A common laboratory-scale method involves the catalytic hydrogenation of phenylacetic acid. An alternative modern approach is the hydrocarboxylation of methylenecyclohexane.

This protocol is based on a method described for the synthesis of cyclohexylacetic acid with high yield and selectivity.[9]

Objective: To synthesize 2-cyclohexylacetic acid from methylenecyclohexane via a palladium-catalyzed hydrocarboxylation reaction.

Materials:

-

Palladium acetate (Pd(OAc)₂)

-

Monophosphine ligand (e.g., P(p-C₆H₄F)₃)

-

Methylenecyclohexane

-

Formic acid (HCOOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Toluene (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1M Sodium hydroxide (NaOH) solution

-

3M Hydrochloric acid (HCl) solution

-

Argon gas supply

-

Sealed reaction vessel

Procedure:

-

Catalyst Preparation: Under an inert argon atmosphere, add palladium acetate (0.025 mmol), the monophosphine ligand (0.15 mmol), and 0.5 mL of anhydrous toluene to a sealed reaction vessel.

-

Reaction Mixture: To the catalyst mixture, sequentially add methylenecyclohexane (0.5 mmol), formic acid (0.75 mmol), and acetic anhydride (0.1 mmol).

-

Reaction Conditions: Securely seal the reaction vessel and place it in a heating block pre-heated to 80 °C. Maintain the reaction at this temperature with stirring for 48 hours.

-

Work-up: After 48 hours, cool the reaction vessel to room temperature. Dilute the mixture with 3 mL of dichloromethane and transfer it to a separatory funnel.

-

Extraction (Base Wash): Add 30 mL of 1M NaOH solution to the separatory funnel to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer three times with 30 mL portions of dichloromethane to remove unreacted starting material and non-acidic byproducts.

-

Acidification: Collect the aqueous phase and acidify it to a pH of approximately 2-3 by slowly adding 15 mL of 3M HCl solution. The product, 2-cyclohexylacetic acid, will precipitate or form an organic layer.

-

Extraction (Product): Extract the acidified aqueous phase three times with 30 mL portions of dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-cyclohexylacetic acid.

Caption: A generalized workflow for the synthesis of 2-cyclohexylacetic acid via hydrocarboxylation.

Biological Activity and Relevance in Drug Development

While 2-cyclohexylacetic acid itself is primarily used as a flavoring agent, its structural motif is of significant interest in medicinal chemistry and drug development.[1] The most notable application is its role as a key precursor or structural analog for the pharmaceutical agent Gabapentin.

Gabapentin, chemically known as 1-(aminomethyl)this compound, is a widely used antiepileptic and analgesic drug.[10] It is a structural derivative of the neurotransmitter GABA and is synthesized from precursors related to this compound, such as 1,1-cyclohexanediacetic acid.[10][11] The cyclohexane ring is a critical component, providing the necessary lipophilicity to facilitate passage across the blood-brain barrier.[10]

The development of prodrugs like XP13512 ((+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid) further highlights the importance of the this compound scaffold.[12][13] These prodrugs are designed to improve the pharmacokinetic properties of Gabapentin, such as bioavailability and absorption, by utilizing high-capacity nutrient transporters in the intestine.[12][13]

Caption: The relationship between the this compound scaffold and the drug Gabapentin.

Safety and Handling

2-Cyclohexylacetic acid requires careful handling in a laboratory setting. It is classified as a skin and eye irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark, and well-ventilated area.

Conclusion

2-Cyclohexylacetic acid is a well-characterized compound with established physical, chemical, and spectroscopic properties. While its direct applications are limited, its structural framework is of high value to researchers in medicinal chemistry and drug development. Its integral role as a precursor and analog in the synthesis of important pharmaceuticals like Gabapentin underscores its significance as a key building block for creating bioactive molecules with therapeutic potential. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

- 1. This compound | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031403) [hmdb.ca]

- 3. This compound (CAS 5292-21-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound, α-ethyl-, methyl ester [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Cyclohexylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 12. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Cyclohexaneacetic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and potential applications of Cyclohexaneacetic acid. The data is presented to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

This compound, also known as cyclohexylacetic acid, is a carboxylic acid derivative of cyclohexane. Its chemical properties make it a subject of interest in various research and synthetic applications.

| Property | Value | References |

| CAS Number | 5292-21-7 | [1][2][3][4] |

| Molecular Weight | 142.20 g/mol | [1] |

| Molecular Formula | C8H14O2 | [2] |

| Synonyms | Cyclohexylacetic acid, Cyclohexylethanoic acid | [2][4] |

| Melting Point | 28-32 °C | [1][4] |

| Boiling Point | 242-244 °C | [1][4] |

| Density | 1.007 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.463 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible study of chemical compounds. Below are methodologies for key experiments involving this compound.

Synthesis of this compound Derivatives:

A common experimental procedure involves the synthesis of amide derivatives of this compound to explore their biological activities.

-

Objective: To synthesize a series of this compound amides.

-

Methodology:

-

Activation of Carboxylic Acid: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An activating agent such as thionyl chloride or a carbodiimide is added to convert the carboxylic acid to a more reactive species (e.g., an acyl chloride or an activated ester).

-

Amide Formation: The desired amine is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

-

-

Characterization: The synthesized amides are characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Logical Workflow for a Hypothetical Research Application

The following diagram illustrates a potential workflow for the investigation of this compound as a precursor for a novel therapeutic agent.

Caption: Drug discovery workflow starting with this compound.

References

Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexaneacetic acid (CAS No: 5292-21-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H, -COOH |

| ~2.2 | Doublet | 2H, -CH₂-COOH |

| ~1.7 | Multiplet | 1H, -CH- |

| ~1.6 | Multiplet | 4H, Cyclohexyl |

| ~1.2 | Multiplet | 4H, Cyclohexyl |

| ~0.9 | Multiplet | 2H, Cyclohexyl |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and often appears as a broad singlet.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~43 | -CH₂-COOH |

| ~37 | -CH- |

| ~33 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

Note: Carboxylic acid carbons typically absorb in the 165-185 ppm range in ¹³C NMR spectra.[1][3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2925, 2850 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1450 | Medium | C-H bend |

| 1290 | Medium | C-O stretch |

| 940 | Medium, Broad | O-H bend |

Note: The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.[1][4] The C=O absorption for a dimeric carboxylic acid is typically observed around 1710 cm⁻¹.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - COOH]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ |

| 60 | Strong | [CH₃COOH]⁺ (from McLafferty rearrangement) |

| 55 | Base Peak | [C₄H₇]⁺ |

Note: In the mass spectra of short-chain carboxylic acids, prominent peaks can be observed due to the loss of the OH group (M-17) and the COOH group (M-45).[5] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent within an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the desired nucleus (¹H or ¹³C). The field is locked onto the deuterium signal of the solvent.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

FT-IR Spectrometer

-

Sample holder (e.g., salt plates (NaCl or KBr), ATR crystal)

-

This compound sample

-

Solvent for cleaning (e.g., acetone, methylene chloride)

Procedure:

-

Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[7]

-

Background Spectrum: A background spectrum of the empty sample holder (or the clean salt plate) is recorded. This is to subtract any signals from the instrument or atmosphere.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then Fourier transformed into an absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

GC column suitable for organic acid analysis

-

Helium (or other inert carrier gas)

-

This compound sample

-

Solvent for sample dissolution (e.g., ethyl acetate)

-

Derivatizing agent (optional, e.g., BSTFA for silylation)

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent. For carboxylic acids, derivatization to a more volatile ester or silyl ester is common to improve chromatographic performance.[8]

-